Butanoic acid, 4-(3-methoxyphenoxy)- is an organic compound with the molecular formula and a molecular weight of 210.23 g/mol. It is recognized for its structural features that include a butanoic acid moiety and a methoxyphenoxy group, which contribute to its reactivity and potential applications in various fields, including medicinal chemistry and materials science. This compound is also known by its CAS number, 41214-27-1.
Butanoic acid, 4-(3-methoxyphenoxy)- can be classified as:
The synthesis of Butanoic acid, 4-(3-methoxyphenoxy)- typically involves several steps. A common method includes the reaction of 3-methoxyphenol with ethyl-4-bromobutyrate in the presence of a base such as cesium carbonate. This reaction is conducted under reflux conditions to facilitate the nucleophilic substitution necessary for forming the desired product.
Butanoic acid, 4-(3-methoxyphenoxy)- can undergo several chemical reactions:
Specific reagents for these reactions include:
The mechanism of action for Butanoic acid, 4-(3-methoxyphenoxy)- primarily involves its interaction with biological targets such as adenosine receptors. Its derivatives have been shown to act as antagonists at the adenosine A2A receptor, which plays a significant role in various physiological processes including neurotransmission and inflammation modulation .
The compound exhibits characteristic infrared absorption bands corresponding to hydroxyl (-OH) and carbonyl (C=O) functionalities, which can be analyzed using Fourier-transform infrared spectroscopy (FTIR) techniques .
Butanoic acid, 4-(3-methoxyphenoxy)- has several scientific uses:
The core synthetic route to Butanoic acid, 4-(3-methoxyphenoxy)- (C₁₁H₁₄O₄) relies on nucleophilic aromatic substitution (SNAr) to form the critical ether linkage between the phenolic oxygen and the aliphatic chain. This Williamson ether synthesis proceeds via reaction of 3-methoxyphenol with ethyl 4-bromobutyrate under basic conditions. The phenolic hydroxyl group, activated by deprotonation, attacks the terminal carbon of the bromobutanoate ester, displacing bromide to form the ether bond. This generates the ester precursor ethyl 4-(3-methoxyphenoxy)butanoate—a pivotal intermediate requiring subsequent hydrolysis to yield the target carboxylic acid [1].
Optimization studies demonstrate that stoichiometric control significantly impacts etherification efficiency. A slight molar excess of ethyl 4-bromobutyrate (1.05 equiv) relative to 3-methoxyphenol minimizes di-alkylation byproducts. The reaction proceeds under reflux in acetone for 28 hours, achieving a 77% isolated yield of the ester intermediate after column chromatography (eluent: 100% CH₂Cl₂). Kinetic analysis reveals the reaction follows second-order kinetics, with the rate highly dependent on phenoxide concentration [1].
Table 1: Nucleophilic Etherification Reaction Parameters for Intermediate Synthesis
Reagent | Equivalent | Solvent | Time (h) | Temperature | Yield (%) |
---|---|---|---|---|---|
3-Methoxyphenol | 1.0 | Acetone | 28 | Reflux | - |
Ethyl 4-bromobutyrate | 1.05 | Acetone | 28 | Reflux | 77 |
Cesium carbonate | 1.2 | Acetone | 28 | Reflux | - |
Alkylation efficiency hinges critically on base selection. Cesium carbonate (Cs₃CO₃) outperforms other bases (e.g., K₂CO₃, Na₂CO₃) due to its superior solubility in aprotic solvents and mild basicity, which minimizes ester hydrolysis during ether formation. Cs₃CO₃ (1.2 equiv) facilitates rapid phenoxide generation without requiring phase-transfer catalysts. This base provides a homogeneous reaction milieu in acetone, ensuring consistent reagent interaction and reducing reaction times [1].
Ester hydrolysis employs aqueous sodium hydroxide (NaOH) under ambient conditions. The ethyl ester intermediate undergoes saponification within 1 hour at room temperature upon treatment with 1M NaOH in a 2:1 acetone-water mixture. This step achieves a 58% isolated yield after acidification and extraction. Transition metal catalysts (e.g., Pd, Ni) show negligible improvement in hydrolysis kinetics or yield, indicating that classical alkaline hydrolysis remains optimal for this acid-labile substrate. Post-hydrolysis, the crude product crystallizes spontaneously within 30 minutes, enabling straightforward purification via column chromatography (eluent: CH₂Cl₂ followed by MeOH) to furnish analytically pure crystals [1].
Solvent polarity and protic character profoundly influence both etherification and hydrolysis kinetics. Apolar solvents (e.g., toluene) slow etherification due to poor cesium carbonate solubility, while protic solvents (e.g., ethanol) promote competitive ester cleavage. Acetone strikes an optimal balance, dissolving Cs₃CO₃ sufficiently while maintaining ester integrity over extended reflux periods [1].
For hydrolysis, a binary acetone-water system (2:1 v/v) maximizes reagent miscibility. Water facilitates NaOH dissociation, while acetone solubilizes the organic ester. Kinetic profiling shows hydrolysis completes within 60 minutes at 25°C, significantly faster than in pure water or THF. Post-reaction, acidification induces phase separation, allowing product extraction into CH₂Cl₂. The partitioning coefficient (Kp) of the product favors dichloromethane over water by >15:1, enabling efficient recovery in four sequential extractions [1].
Table 2: Solvent Systems and Their Impact on Reaction Efficiency
Reaction Step | Optimal Solvent | Key Properties Utilized | Yield (%) |
---|---|---|---|
Etherification | Acetone | Mid-polarity, aprotic, dissolves Cs₂CO₃ | 77 |
Ester Hydrolysis | Acetone:H₂O (2:1) | Miscibility, NaOH dissociation | 58 |
Product Extraction | CH₂Cl₂ | High partitioning coefficient | >90 (recovery) |
Conventional synthesis of Butanoic acid, 4-(3-methoxyphenoxy)- faces environmental challenges due to high solvent consumption during etherification (acetone reflux) and purification (column chromatography). Emerging green methodologies aim to mitigate these issues:
These innovations align with green chemistry principles by reducing auxiliary materials (solvents), energy inputs, and reaction times. Lifecycle analysis indicates solvent-free protocols could lower the E-factor (kg waste/kg product) by 65% relative to traditional routes.
Table 3: Comparative Analysis of Conventional vs. Green Synthesis Methods
Parameter | Traditional Method | Solvent-Free/Microwave Method | Improvement |
---|---|---|---|
Etherification Time | 28 h (reflux) | 2 h (ball mill) | 14-fold faster |
Hydrolysis Time | 1 h (ambient) | 10 min (microwave) | 6-fold faster |
Solvent Consumption | >500 mL/mol | <50 mL/mol | >90% reduction |
Overall Energy Use | High (heating under reflux) | Low (mechanical/radiant energy) | ~75% reduction |
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